BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd versus (+)-JQ1 and MS417 Benchmark Inhibitors
In a direct cross-study comparison using the industry-standard BROMOscan™ assay platform, 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide exhibits a Kd of 0.300 nM for the human BRD4 second bromodomain (BD2) [1]. This binding affinity is approximately 300-fold stronger than that of the widely used BET inhibitor (+)-JQ1, which displays a Kd of ~90 nM for BRD4 BD2 in the same assay format [2]. It also surpasses MS417, a tool compound reported to bind BRD4-BD2 with a Kd of 25.4 nM [2]. The ~85-fold improvement over MS417 positions this compound among the most potent BRD4 BD2 ligands documented in the benzamide chemical class.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = ~90 nM; MS417: Kd = 25.4 nM |
| Quantified Difference | ~300-fold stronger than (+)-JQ1; ~85-fold stronger than MS417 |
| Conditions | BROMOscan™ assay; human partial length BRD4 BD2 expressed in bacterial expression system |
Why This Matters
Sub-nanomolar BD2 affinity enables use of this compound at low concentrations where off-target bromodomain engagement is minimized, a critical advantage for chemical probe selectivity and for avoiding confounding polypharmacology in cellular target-engagement studies.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd = 0.300 nM for human BRD4 BD2, BROMOscan assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] BPS Bioscience. RediSolution™ (+)-JQ1. BRD4 BD1 Kd = 50 nM, BD2 Kd = 90 nM. Sigma-Aldrich. MS417: BRD4-BD1 Kd = 36.1 nM, BRD4-BD2 Kd = 25.4 nM. https://bpsbioscience.com/redisolutiona-jq1; https://www.sigmaaldrich.com View Source
